molecular formula C15H15F2NO2S B10972349 N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10972349
M. Wt: 311.3 g/mol
InChI Key: VJSQKLOLFHGUIJ-UHFFFAOYSA-N
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Description

    N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide: , also known by its chemical formula , is a compound with interesting properties.

  • Its structure consists of a benzenesulfonamide core, where the sulfonamide group (–SO2NH2) is attached to a 2,4,5-trimethylphenyl ring, which in turn bears a 2,4-difluorophenyl substituent.
  • The compound’s molecular weight is approximately 171.14 g/mol .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology and Medicine: Its role as an intermediate in dolutegravir synthesis highlights its importance in antiretroviral therapy.

      Industry: Its applications extend to pharmaceuticals and fine chemicals.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: The combination of the 2,4-difluorophenyl and 2,4,5-trimethylbenzenesulfonamide moieties makes this compound unique.

      Similar Compounds: While I don’t have an exhaustive list, other sulfonamides and related compounds may share structural similarities.

    Remember, this compound’s significance lies not only in its structure but also in its role as an intermediate in drug development

    Properties

    Molecular Formula

    C15H15F2NO2S

    Molecular Weight

    311.3 g/mol

    IUPAC Name

    N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

    InChI

    InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3

    InChI Key

    VJSQKLOLFHGUIJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C

    Origin of Product

    United States

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